

An In-depth Technical Guide to L-Idose Metabolism in Mammalian Cells

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Compound of Interest

Compound Name: *L-Idose-13C-3*

Cat. No.: *B15141451*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-idose, a C-5 epimer of D-glucose, is not a primary nutrient for mammalian cells and its metabolic significance is principally linked to its roles as a substrate for aldose reductase and as a structural component of glycosaminoglycans (GAGs) in its oxidized form, L-iduronic acid. Unlike D-glucose, L-idose does not appear to have a dedicated catabolic pathway in mammals. This guide provides a comprehensive overview of the known metabolic fate of L-idose in mammalian systems, detailing the enzymatic processes involved, quantitative kinetic data, and relevant experimental protocols. The primary metabolic route for free L-idose involves its reduction to L-iditol by aldose reductase. L-iditol can then be oxidized by sorbitol dehydrogenase. In the context of GAG biosynthesis, L-iduronic acid residues are not incorporated directly from a pool of free L-idose but are formed by the epimerization of D-glucuronic acid residues already within the growing polysaccharide chain. This document serves as a technical resource for researchers investigating monosaccharide metabolism, the polyol pathway, and GAG biosynthesis.

The Polyol Pathway: The Primary Metabolic Route for L-Idose

The most well-documented metabolic fate of L-idose in mammalian cells is its entry into the polyol pathway, a two-step metabolic route that interconverts aldoses and ketoses.

Step 1: Reduction of L-Idose to L-Iditol by Aldose Reductase

L-Idose is an efficient substrate for aldose reductase (EC 1.1.1.21), an NADPH-dependent enzyme.^[1] This enzyme reduces the aldehyde group of L-Idose to a primary alcohol, forming L-Iditol. Notably, L-Idose has been proposed as an attractive alternative to D-glucose for in vitro assays of aldose reductase activity due to a significantly higher proportion of its open-chain aldehyde form in solution.^[1]

Step 2: Oxidation of L-Iditol by Sorbitol Dehydrogenase

L-Iditol, the product of L-Idose reduction, can be oxidized by sorbitol dehydrogenase (EC 1.1.1.14), also known as L-Iditol 2-dehydrogenase.^{[2][3]} This NAD⁺-dependent enzyme catalyzes the reversible oxidation of various polyols.^{[4][5]} The oxidation of L-Iditol by this enzyme would yield L-sorbose. Sorbitol dehydrogenase exhibits broad substrate specificity, acting on a variety of sugar alcohols.^{[3][4]}

L-Iduronic Acid and Glycosaminoglycan Biosynthesis

L-Iduronic acid is a critical component of GAGs such as dermatan sulfate and heparan sulfate. However, it is important to note that free L-Idose is not the direct precursor for the incorporation of L-Iduronic acid into these polysaccharides. Instead, L-Iduronic acid residues are formed by the epimerization of D-glucuronic acid residues that have already been incorporated into the growing GAG chain. This reaction is catalyzed by D-glucuronyl C5-epimerase (EC 5.1.3.17).^{[6][7][8][9]} The reaction is reversible in vitro, but the subsequent sulfation of the L-Iduronic acid residue renders the epimerization effectively irreversible in vivo.^[9]

Quantitative Data on L-Idose Metabolism

The following tables summarize the available quantitative data for the key enzymes involved in L-Idose metabolism.

Table 1: Kinetic Parameters of Aldose Reductase with L-Idose and D-Glucose

Substrate	Enzyme Source	Km (mM)	kcat (min-1)	Reference
L-Idose	Bovine Lens	0.8 ± 0.1	195 ± 6	[1]
L-Idose	Human Recombinant	1.2 ± 0.2	210 ± 10	[1]
D-Glucose	Bovine Lens	70 ± 5	200 ± 8	[1]
D-Glucose	Human Recombinant	100 ± 10	220 ± 12	[1]

Table 2: Substrate Specificity of Sorbitol Dehydrogenase (Sheep Liver)

Substrate	Relative Vmax (%)
D-Sorbitol (D-glucitol)	100
L-Iditol	65
D-Mannitol	55
D-Galactitol	40
Xylitol	90

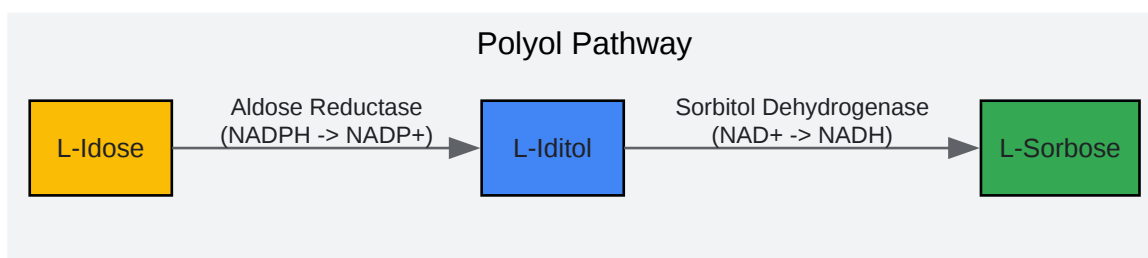
Data are generalized from qualitative and semi-quantitative studies on substrate specificity.[\[4\]](#)
[\[5\]](#)

Table 3: Kinetic Behavior of D-Glucuronyl C5-Epimerase

Reaction Direction	Substrate	Kinetic Behavior	Notes	Reference
Forward	N-sulfoheparosan (contains GlcA)	Sigmoidal	Exhibits more conventional Michaelis-Menten kinetics in the presence of Ca ²⁺ and Mg ²⁺ . ^[6]	^[6]
Pseudo-Reverse	Chemically-desulfated N-sulfoheparosan (contains IdoA)	Non-saturating	^[6]	

Signaling Pathways and Experimental Workflows

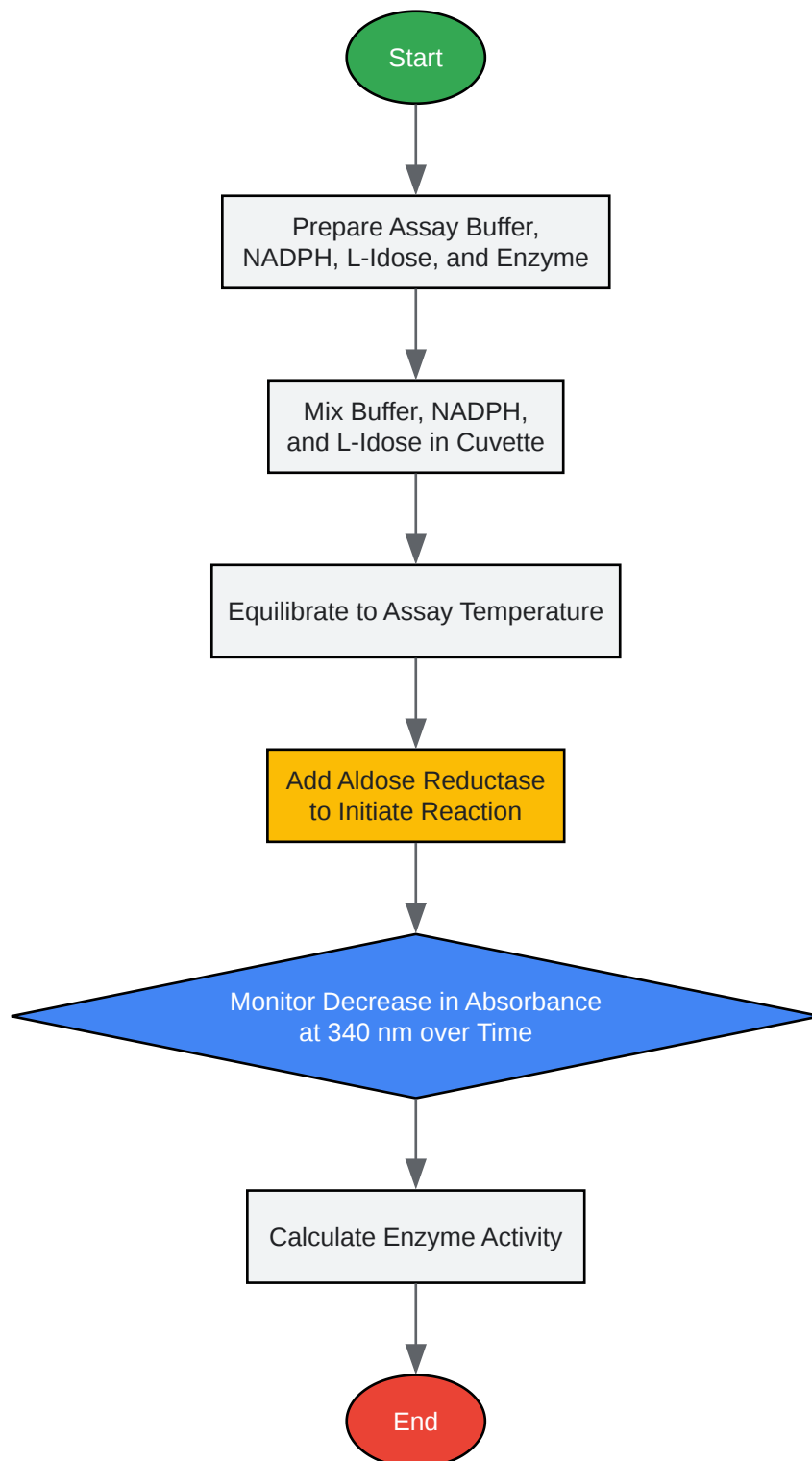
L-Idose Metabolism Pathways



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Caption: Metabolic conversion of L-idose via the polyol pathway.

Glycosaminoglycan Biosynthesis and L-Iduronic Acid Formation



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